1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carbaldehyde
Overview
Description
1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carbaldehyde is a useful research compound. Its molecular formula is C8H8N4O3 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of New Ring Systems
Researchers Hesek and Rybár (1994) explored the synthesis of new ring systems involving thiadiazepino-fused purines, starting from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This study highlights the compound's potential in creating novel chemical structures (Hesek & Rybár, 1994).
Crystal Structure Analysis
Wang, Gong, and Ni (2010) investigated the crystal structure of a protonated form of this compound, providing insights into its molecular arrangement and interactions. This research can aid in understanding the compound's physical and chemical properties (Wang, Gong, & Ni, 2010).
Large Scale Synthesis
Ley and Michel (2003) focused on the synthesis of a stable alternative to glyceraldehyde acetonide, showcasing the compound's relevance in large-scale chemical production (Ley & Michel, 2003).
Pharmacological Activities
Bhatia et al. (2016) synthesized derivatives of this compound and evaluated their potential as antiasthmatic agents. This study demonstrates the compound's potential in the development of new pharmaceuticals (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Thermal Stability Studies
Salih and Al-Sammerrai (1986) examined the thermal stability of derivatives of this compound, which is crucial for its application in various industrial and pharmaceutical processes (Salih & Al-Sammerrai, 1986).
Enantioselective Separation
Peikova et al. (2019) developed a method for the enantioselective separation of stereomers of a xanthine-based compound related to this chemical. Such research is vital for the development of chiral drugs (Peikova, Tzankova, Dineva, Georgieva, & Zlatkov, 2019).
Properties
IUPAC Name |
1,3-dimethyl-2,6-dioxo-7H-purine-8-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-11-6-5(9-4(3-13)10-6)7(14)12(2)8(11)15/h3H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJUWRNDFXITA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000841 | |
Record name | 1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79927-25-6 | |
Record name | NSC77354 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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